molecular formula C7H18OSn B13947683 2-Butanol, 4-(trimethylstannyl)- CAS No. 53044-15-8

2-Butanol, 4-(trimethylstannyl)-

Cat. No.: B13947683
CAS No.: 53044-15-8
M. Wt: 236.93 g/mol
InChI Key: CVKBOLGRKYLKIQ-UHFFFAOYSA-N
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Description

2-Butanol, 4-(trimethylstannyl)- is an organic compound with the molecular formula C7H18OSn It is a derivative of 2-butanol where a trimethylstannyl group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4-(trimethylstannyl)- typically involves the reaction of 2-butanol with trimethyltin chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction can be represented as follows:

2-Butanol+Trimethyltin chloride2-Butanol, 4-(trimethylstannyl)-+HCl\text{2-Butanol} + \text{Trimethyltin chloride} \rightarrow \text{2-Butanol, 4-(trimethylstannyl)-} + \text{HCl} 2-Butanol+Trimethyltin chloride→2-Butanol, 4-(trimethylstannyl)-+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of production. the general principles of organotin chemistry and the use of standard organic synthesis techniques would apply.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 4-(trimethylstannyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different organotin derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanone, while substitution reactions can produce various organotin compounds.

Scientific Research Applications

2-Butanol, 4-(trimethylstannyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Butanol, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol: A structural isomer without the trimethylstannyl group.

    1-Butanol: Another isomer with the hydroxyl group on the first carbon.

    tert-Butanol: A tertiary alcohol with different reactivity and properties.

Uniqueness

2-Butanol, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other butanol derivatives may not be suitable.

Properties

CAS No.

53044-15-8

Molecular Formula

C7H18OSn

Molecular Weight

236.93 g/mol

IUPAC Name

4-trimethylstannylbutan-2-ol

InChI

InChI=1S/C4H9O.3CH3.Sn/c1-3-4(2)5;;;;/h4-5H,1,3H2,2H3;3*1H3;

InChI Key

CVKBOLGRKYLKIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC[Sn](C)(C)C)O

Origin of Product

United States

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